molecular formula C12H20O2 B2659185 (2S)-3,3-dicyclobutyl-2-methylpropanoic acid CAS No. 2248187-12-2

(2S)-3,3-dicyclobutyl-2-methylpropanoic acid

Cat. No.: B2659185
CAS No.: 2248187-12-2
M. Wt: 196.29
InChI Key: VNUXPYNZFGUMHQ-QMMMGPOBSA-N
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Description

(2S)-3,3-dicyclobutyl-2-methylpropanoic acid is an organic compound characterized by its unique structure, which includes two cyclobutyl groups attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3,3-dicyclobutyl-2-methylpropanoic acid typically involves the following steps:

    Formation of the Cyclobutyl Groups: The cyclobutyl groups can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment to the Propanoic Acid Backbone: The cyclobutyl groups are then attached to a propanoic acid backbone through a series of reactions, such as alkylation or acylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

(2S)-3,3-dicyclobutyl-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(2S)-3,3-dicyclobutyl-2-methylpropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3,3-dicyclobutyl-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Hydroxyoctanoic Acid: Shares a similar backbone but differs in the functional groups attached.

    (2S)-Naringenin: A dihydro-flavonoid with a different structure but similar stereochemistry.

Uniqueness

(2S)-3,3-dicyclobutyl-2-methylpropanoic acid is unique due to its dual cyclobutyl groups, which impart distinct chemical and physical properties. This structural feature differentiates it from other compounds with similar backbones but different substituents.

Properties

IUPAC Name

(2S)-3,3-di(cyclobutyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-8(12(13)14)11(9-4-2-5-9)10-6-3-7-10/h8-11H,2-7H2,1H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUXPYNZFGUMHQ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1CCC1)C2CCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C1CCC1)C2CCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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